(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone
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Overview
Description
The compound (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone is a complex organic molecule that features both piperidine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorophenyl group is introduced to the piperidine ring.
Formation of the pyridazine ring: This can be synthesized through condensation reactions involving hydrazine derivatives and diketones.
Coupling of the two rings: The final step involves coupling the piperidine and pyridazine rings through a methanone linkage, often using reagents like coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl and chloropyridazine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone: can be compared with other compounds featuring piperidine and pyridazine rings, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24Cl2N4O2 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C21H24Cl2N4O2/c22-17-3-1-16(2-4-17)21(29)9-13-27(14-10-21)20(28)15-7-11-26(12-8-15)19-6-5-18(23)24-25-19/h1-6,15,29H,7-14H2 |
InChI Key |
KIBYILIZOASIML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
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